
2-Bromo-3,3,3-trifluoroprop-1-ene
Overview
Description
Mechanism of Action
Target of Action
2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP) is a versatile reagent used in the synthesis of various fluorinated organic compounds
Mode of Action
The mode of action of 2-BTP is primarily through its participation in various organic synthesis reactions. These include addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions . Through these reactions, 2-BTP contributes to the construction of a wide range of fluorinated organic compounds.
Result of Action
The result of 2-BTP’s action is the formation of fluorinated organic compounds through various types of chemical reactions . These compounds can have a wide range of properties and uses, depending on their specific structures.
Biochemical Analysis
Biochemical Properties
It is known to be a valuable synthon in synthetic chemistry, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that the substance may have potential risks to human health related to CMR (Suspected R) and potential ED (HH) properties
Molecular Mechanism
It is known to be a valuable synthon in synthetic chemistry, suggesting that it may exert its effects at the molecular level through various reactions These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a valuable synthon in synthetic chemistry, suggesting that it may interact with various enzymes or cofactors
Biological Activity
2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP) is a fluorinated alkene that has garnered interest in various fields, particularly in organic synthesis and fire suppression. This compound is characterized by a unique structure that includes a bromine atom and three fluorine atoms, which significantly influence its chemical reactivity and biological activity.
The molecular formula of 2-BTP is C₃H₂BrF₃, with a molecular weight of 174.95 g/mol. It is typically synthesized through reactions involving trifluoropropene and brominating agents. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable reagent in medicinal chemistry and synthetic organic chemistry.
Property | Value |
---|---|
Chemical Formula | C₃H₂BrF₃ |
Molecular Weight | 174.95 g/mol |
State | Colorless liquid |
Purity | ≥97% |
Medicinal Chemistry Applications
The trifluoromethyl group in 2-BTP plays a crucial role in influencing biological activity. It has been shown to enhance the pharmacological properties of drug candidates by improving their metabolic stability and bioavailability. For instance, compounds derived from 2-BTP have been utilized in the synthesis of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs), showcasing its potential in developing therapeutics with improved efficacy and safety profiles .
Fire Suppression Mechanism
2-BTP is also recognized for its flame inhibition properties. It is considered a potential replacement for traditional halon fire suppressants due to its effectiveness under specific conditions. Research indicates that 2-BTP can act both as an inhibitor and as a fuel depending on the reaction conditions, which complicates its application in fire suppression systems . A detailed kinetic model has been developed to understand its flame inhibition chemistry, which is essential for optimizing its use in various applications .
Case Studies
- Synthesis of Trifluoromethylated Compounds : A study demonstrated the use of 2-BTP in synthesizing complex trifluoromethylated structures via nucleophilic substitution reactions. The introduction of trifluoromethyl groups was shown to significantly alter the reactivity profiles of the resulting compounds, enhancing their potential applications in pharmaceuticals .
- Atmospheric Degradation Studies : Investigations into the atmospheric degradation of 2-BTP revealed multiple reaction pathways with hydroxyl radicals (OH). The primary degradation product identified was CF₃CBrCH₂OH, which can further react with oxygen and nitrogen oxides, indicating potential environmental impacts when used as a fire suppressant .
Scientific Research Applications
Fire Suppression
Overview
2-Bromo-3,3,3-trifluoroprop-1-ene is being evaluated as a fire suppressant alternative to traditional halon agents like CF3Br. Its low ozone depletion potential (ODP) and global warming potential (GWP) make it an environmentally friendly option for fire suppression systems.
Case Studies
- Aviation Applications : Research indicates that this compound effectively inhibits flames in controlled tests. It has been considered for use in aircraft cargo bays due to its efficiency and lower environmental impact compared to existing agents .
- Performance Metrics : In cup burner tests, the flame inhibition effectiveness of this compound was found to be comparable to that of CF3Br under certain conditions. This positions it as a viable candidate for replacing halons in various applications .
Chemical Synthesis
Intermediate Production
this compound serves as a crucial intermediate in the synthesis of organofluorine compounds. Its trifluoromethyl group allows for the introduction of fluorine into organic molecules, which can enhance their chemical properties.
Applications in Synthesis
- Synthesis of Trifluoromethylated Compounds : The compound is utilized as a synthetic building block for producing trifluoromethyl-substituted molecules. This is particularly relevant in the pharmaceutical and agrochemical industries where fluorinated compounds exhibit improved biological activity and stability .
- Fluoropolymer Production : As a monomer, it contributes to the development of fluoropolymers that possess unique properties such as chemical resistance and thermal stability. These materials are widely used in coatings and advanced materials .
While this compound presents several advantages in terms of environmental impact compared to traditional halons, it is essential to consider safety precautions during handling due to potential health risks. It is classified as potentially harmful to fertility and may cause respiratory irritation .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP), and how can purity be optimized for experimental use?
- Methodology : 2-BTP synthesis typically involves halogen-exchange reactions or catalytic processes. For example, cobalt(II)-catalyzed cycloaddition reactions with fluoroalkylated alkynes have been reported to yield high-purity 2-BTP . To optimize purity, researchers should employ gas chromatography (GC) or nuclear magnetic resonance (NMR) for structural validation and monitor for byproducts like 1,3,3,3-tetrafluoropropene isomers . Stabilizing additives (e.g., copper) may be required to prevent decomposition during storage .
Q. How can the thermodynamic properties of 2-BTP, such as vapor pressure and boiling point, be experimentally determined?
- Methodology : Static methods combined with Wagner equations are used to measure vapor pressure. For instance, 2-BTP has a boiling point of ~33°C at 760 mmHg, determined via calibrated manometric systems under controlled temperature conditions . Differential scanning calorimetry (DSC) can further characterize phase transitions and thermal stability.
Q. What analytical techniques are recommended for quantifying 2-BTP in complex matrices (e.g., fire suppression residues)?
- Methodology : Gas chromatography with electron capture detection (GC-ECD) or ion chromatography (IC) is effective. For example, IC analysis of fire test residues identified 2-BTP-derived anions (e.g., Br⁻, F⁻) using 10 ppm anion standards and validated chromatograms . Solid-phase microextraction (SPME) can pre-concentrate trace amounts in environmental samples.
Advanced Research Questions
Q. What are the dominant reaction pathways and degradation products of 2-BTP in atmospheric environments?
- Methodology : Computational studies (e.g., Gaussian 03) predict OH radical-initiated degradation pathways. The primary product, CF₃CBrCH₂OH, reacts further with O₂/NO to form trifluoroacetic acid (TFA) and carbonyl compounds . Experimental validation under controlled radiation (e.g., smog chambers) confirms these pathways via FTIR and mass spectrometry .
Q. How does 2-BTP interact with ozone-depleting substances (ODS) and greenhouse gases (GHG) in environmental models?
- Methodology : Substance flow analysis (SFA) integrates emission factors and environmental release categories (ERC) to model 2-BTP’s fate. Its low ozone depletion potential (ODP < 0.001) and moderate global warming potential (GWP ~4) are derived from radiative efficiency and atmospheric lifetime (~10 days) calculations .
Q. What are the mechanistic insights into 2-BTP’s fire-extinguishing efficiency compared to traditional Halons?
- Methodology : Thermogravimetric analysis (TGA) and flame inhibition studies reveal 2-BTP’s radical scavenging mechanism. It quenches H· and OH· radicals more efficiently than Halon 1301 due to its bromine-fluorine synergy, reducing flame propagation energy by >30% .
Q. Critical Considerations for Experimental Design
- Contradictions in Data :
Discrepancies in reported ODP values (e.g., <0.001 vs. 0.005) may arise from varying assumptions in radiative forcing models. Validate with region-specific emission inventories . - Handling and Safety :
OSHA exposure limits for 2-BTP are 1 ppm (8-hour TWA). Use inert gas purging and corrosion-resistant materials (e.g., PTFE) during synthesis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-3,3,3-trifluoroprop-1-ene
- CAS No.: 1514-82-5
- Molecular Formula : C₃H₂BrF₃
- Molecular Weight : 174.95 g/mol
- Structure : A halogenated alkene with bromine at the 2-position and three fluorine atoms at the 3-position (FC(F)(F)C(Br)=C) .
Comparison with Similar Compounds
Structural and Functional Analogues
1-Bromo-1,3,3,3-tetrafluoroprop-1-ene (CAS 396716-42-0)
- Structure : Br at 1-position, F at 1,3,3,3-positions (FC(F)(F)C=CFBr).
- Applications : Used as a fluorinated intermediate, though less studied compared to 2-BTP .
- Key Differences: Higher fluorine content alters reactivity in substitution reactions. Limited data on environmental impact or industrial adoption.
3-Bromo-1-phenylpropene (CAS 4392-24-9)
- Structure : Aromatic bromoalkene (C₆H₅CH₂CHBrCH₂).
- Applications : Intermediate in organic synthesis, unrelated to fire suppression .
- Key Differences: Presence of a phenyl group reduces volatility (boiling point ~150–160°C vs. 29–30°C for 2-BTP) . Not halogenated with fluorine, limiting use in fluorochemistry.
Halon Replacements and Alternatives
Halon 1301 (CF₃Br)
- Applications : Historical use in aviation fire suppression.
- Comparison with 2-BTP: Parameter 2-BTP Halon 1301 ODP (Ozone Depletion Potential) ~0.01–0.1 (estimated) 10–16 GWP (Global Warming Potential) <1 (short atmospheric lifetime) 6,300–7,100 Toxicity Moderate (1 ppm limit) High (cardiotoxic) Regulatory Status Approved in EU for aviation Phased out under Montreal Protocol
HFC-227ea (CF₃CHFCF₃)
- Applications : Zero-ODP fire suppressant.
Comparison with 2-BTP :
Parameter 2-BTP HFC-227ea ODP ~0.01–0.1 0 GWP <1 3,220 Atmospheric Lifetime Days to weeks 34 years
Hydrochlorofluoro-olefins (HCFOs)
- Example : HCFO-1233zd(E) (trans-1-chloro-3,3,3-trifluoropropene) .
- Comparison :
- ODP : ~0 for HCFOs vs. low ODP for 2-BTP.
- GWP : HCFOs (1–10) vs. 2-BTP (<1).
- Applications : HCFOs are used in refrigeration, while 2-BTP is specialized for fire suppression.
Regulatory and Industrial Outlook
Properties
IUPAC Name |
2-bromo-3,3,3-trifluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBKGNDTLQFSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883575 | |
Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-82-5 | |
Record name | 2-Bromo-3,3,3-trifluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1514-82-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117350 | |
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Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3,3,3-trifluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.193 | |
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Retrosynthesis Analysis
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